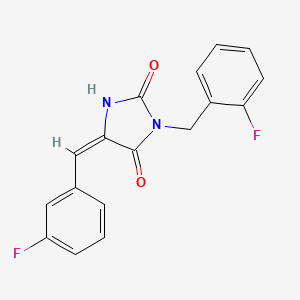

![molecular formula C18H18O4 B4625553 methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)

methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate

Vue d'ensemble

Description

Methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate is a chemical compound that is used in scientific research for its unique properties. This compound is a member of the benzoate ester family and is commonly referred to as methyl 4-methylphenylpropanoyloxybenzoate or MMPPB. MMPPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 314.36 g/mol. In

Applications De Recherche Scientifique

Optical Storage and Birefringence

- Azo Polymers for Reversible Optical Storage : The copolymerization of nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with azo compounds demonstrates significant potential for optical data storage. The cooperative motion between the azo and BEM side groups results in a high degree of photoinduced birefringence, suggesting applications in optical switches and data storage devices (Meng et al., 1996).

Mesomorphic Behavior and Photoluminescence

- Mesogens with 1,3,4-Oxadiazole Fluorophore : Compounds similar to methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate, specifically those with 1,3,4-oxadiazole derivatives, exhibit cholesteric and nematic mesophases, alongside notable photoluminescence properties. These characteristics are promising for the development of advanced materials in displays and sensors (Han et al., 2010).

Liquid Crystals and Schiff Base Esters

- Schiff Base/Ester Liquid Crystals : The synthesis and characterization of Schiff base ester liquid crystals with different lateral substituents reveal their potential for varied mesophase behavior. These materials could have applications in liquid crystal displays and other optoelectronic devices (Ahmed et al., 2019).

Fluoride Chemosensors

- Selective and Colorimetric Fluoride Chemosensors : Molecules containing phenol hydroxyl and 1,3,4-oxadiazole groups, similar in structure to the chemical , have been explored for their applications as fluoride sensors. These compounds exhibit significant changes in color and fluorescence upon fluoride ion binding, indicating their usefulness in environmental monitoring and diagnostics (Ma et al., 2013).

Synthesis and Applications in Organic Chemistry

- Organic Synthesis and Catalysis : Research into the isomerization reactions of olefins using ruthenium catalysts has highlighted the utility of similar esters in facilitating double-bond migration. Such reactions are pivotal in synthetic organic chemistry, offering pathways to various functionalized compounds for pharmaceuticals, agrochemicals, and material science applications (Wakamatsu et al., 2000).

Propriétés

IUPAC Name |

methyl 4-[3-(4-methylphenyl)propanoyloxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-13-3-5-14(6-4-13)7-12-17(19)22-16-10-8-15(9-11-16)18(20)21-2/h3-6,8-11H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGMAXCYMORVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-(p-tolyl)propanoyl)oxy)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)

![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4625541.png)

![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)

![[1-(4-methylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B4625549.png)

![(pyridin-4-ylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4625561.png)

![(3aR,7aS)-2-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625564.png)

![4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4625572.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4625580.png)